molecular formula C20H22N4O3S B2438124 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-nitrobenzamide CAS No. 392321-13-0

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-nitrobenzamide

Cat. No. B2438124
CAS RN: 392321-13-0
M. Wt: 398.48
InChI Key: LGHFUZQTURDULX-UHFFFAOYSA-N
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Description

The compound “N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-nitrobenzamide” is a complex organic molecule. It contains an adamantyl group, a thiadiazol group, a nitrobenzamide group, and a methyl group .


Molecular Structure Analysis

The adamantyl group is a tricyclic cage structure often used in medicinal chemistry due to its favorable properties. The thiadiazol group is a heterocyclic aromatic group found in some bioactive molecules .


Chemical Reactions Analysis

Adamantane derivatives have unique stability and reactivity when compared to simple hydrocarbon derivatives . They can undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its constituent groups. Adamantane derivatives generally have unique stability and reactivity .

Scientific Research Applications

Anticonvulsant Properties

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-nitrobenzamide and its derivatives have shown promising anticonvulsant properties. In studies, these compounds demonstrated high anticonvulsive activity on seizure models, indicating their potential as effective antiepileptic drugs (Sych et al., 2018).

Antimicrobial and Anti-Inflammatory Activities

These compounds have also been studied for their antimicrobial and anti-inflammatory activities. Research indicates marked activity against gram-positive bacteria, while some derivatives were found to be highly active against gram-negative bacteria. Additionally, they have shown weak to moderate activity against the pathogenic fungus Candida albicans. In terms of anti-inflammatory properties, certain derivatives displayed good dose-dependent anti-inflammatory activity in vivo (Kadi et al., 2010).

Noncovalent Interactions and Crystallographic Analysis

The nature of noncovalent interactions in derivatives of adamantane-1,3,4-thiadiazole has been quantitatively assessed through crystallographic and quantum theory of atoms-in-molecules (QTAIM) analysis. Such studies are crucial for understanding the molecular structure and stability of these compounds (El-Emam et al., 2020).

Physico-Chemical Properties

The physicochemical properties, such as solubility, vapor pressure, and distribution coefficients, of similar bioactive compounds have been studied to understand their behavior in different environments. This is essential for their potential application in medical and pharmaceutical fields (Ol’khovich et al., 2017).

Antiarrhythmic Properties

Derivatives of adamant-2-ylamides of alkylamidocarbonic acids, related to N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-nitrobenzamide, have been found to exhibit significant antiarrhythmic (antifibrillatory) effects. These findings suggest their potential as safer alternatives to other antiarrhythmic drugs (Turilova et al., 2013).

Future Directions

The future research directions could involve studying the biological activity of this compound, given the known bioactive properties of adamantane derivatives . Further studies could also explore its potential applications in medicinal chemistry, catalyst development, and nanomaterials .

properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-23(17(25)15-3-2-4-16(8-15)24(26)27)19-22-21-18(28-19)20-9-12-5-13(10-20)7-14(6-12)11-20/h2-4,8,12-14H,5-7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHFUZQTURDULX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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